Destruxin B is a natural product found in Metarhizium anisopliae with data available.
Destruxin B
CAS No.: 2503-26-6
Cat. No.: VC21341348
Molecular Formula: C30H51N5O7
Molecular Weight: 593.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2503-26-6 |
---|---|
Molecular Formula | C30H51N5O7 |
Molecular Weight | 593.8 g/mol |
IUPAC Name | 16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
Standard InChI | InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) |
Standard InChI Key | GNBHVMBELHWUIF-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C |
SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C |
Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C |
Structural Characteristics and Physicochemical Properties
Destruxin B (CAS 2503-26-6) is a hexacyclic depsipeptide composed of an α-hydroxy acid and five amino acid residues: proline, isoleucine, N-methylvaline, N-methylalanine, and β-alanine . Its molecular formula is C₃₀H₅₁N₅O₇, with a molecular weight of 593.76 g/mol. The compound’s three-dimensional structure facilitates interactions with cellular targets such as vacuolar-type ATPases (V-ATPases) and mitochondrial membranes, which are critical for its bioactivity .
Table 1: Physicochemical Properties of Destruxin B
Property | Value |
---|---|
Melting Point | 234°C |
Boiling Point | 875.0±65.0 °C (Predicted) |
Density | 1.17±0.1 g/cm³ |
Solubility | 10 mg/mL in DMSO, methanol |
pKa | 13.54±0.70 |
Storage Conditions | -20°C (stable for 1 year) |
Mechanisms of Anticancer Activity
Mitochondrial Pathway Activation
Destruxin B induces apoptosis primarily through the intrinsic mitochondrial pathway. In human nonsmall cell lung cancer (NSCLC) cells (A549 and H1299), it triggers Bax translocation to mitochondrial membranes, activating caspase-9 and -3 while downregulating the antiapoptotic protein Mcl-1 . This cascade results in cytochrome c release and subsequent apoptosome formation, independent of p53 status .
Modulation of Bcl-2 Family Proteins
The compound upregulates proapoptotic PUMA and Bax while suppressing Bcl-2, creating a permissive environment for mitochondrial outer membrane permeabilization (MOMP) . In oral squamous cell carcinoma (TSCCa) and gingival carcinoma (GNM) cells, this Bax/Bcl-2 imbalance leads to caspase-3 activation and DNA fragmentation .
Secondary Mechanisms
-
Wnt/β-Catenin Inhibition: In hepatocellular carcinoma, Destruxin B suppresses tumor growth by downregulating β-catenin and associated epithelial-mesenchymal transition (EMT) markers .
-
V-ATPase Inhibition: While weaker than bafilomycin A1, Destruxin B reversibly inhibits V-ATPases, disrupting lysosomal pH and autophagy in colorectal cancer cells .
Preclinical Efficacy Across Cancer Types
Table 2: In Vitro Antiproliferative Effects
Cancer Type | Cell Line | IC₅₀ (μM) | Key Observations |
---|---|---|---|
Nonsmall Cell Lung | A549 | 4.9 | Caspase-2/-3/-9 activation; PUMA↑, Mcl-1↓ |
Colorectal | HT-29 | 10.2 | Bax↑, cleaved PARP↑, cell cycle arrest |
Oral Squamous | TSCCa | 8.7 | Selective cytotoxicity over normal cells |
Hepatocellular | HepG2 | 6.3 | Wnt/β-catenin pathway modulation |
Dose- and Time-Dependent Responses
-
Lung Cancer: Treatment with 10–30 μM Destruxin B for 48 hours induced 60–80% apoptosis in A549 cells .
-
Colorectal Cancer: A 72-hour exposure to 20 μM reduced HT-29 viability by 75% via Bax-mediated PARP cleavage .
In Vivo Efficacy
Subcutaneous administration (0.6–15 mg/kg/day) in murine xenograft models demonstrated:
-
Tumor Volume Reduction: 62% decrease in HT-29 tumors at 15 mg/kg vs. controls .
-
Biomarker Changes: Elevated cleaved caspase-3 and Bax/Bcl-2 ratios in treated tumors .
-
Safety Profile: No hepatotoxicity or nephrotoxicity at effective doses .
Comparative Analysis with Conventional Chemotherapeutics
Table 3: Destruxin B vs. 5-Fluorouracil in Colorectal Cancer
Parameter | Destruxin B (15 mg/kg) | 5-Fluorouracil (50 mg/kg) |
---|---|---|
Tumor Growth Inhibition | 62% | 58% |
Apoptosis Induction | Bax↑, caspase-3↑ | p53-dependent pathways |
Toxicity | Minimal organ damage | Hematologic toxicity |
Destruxin B’s p53-independent mechanism offers a potential advantage in treating p53-mutant cancers, which constitute >50% of colorectal malignancies .
Challenges and Future Directions
Pharmacokinetic Limitations
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume